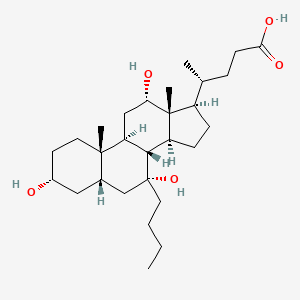

TGR5 agonist 3

Descripción

BenchChem offers high-quality TGR5 agonist 3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TGR5 agonist 3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C28H48O5 |

|---|---|

Peso molecular |

464.7 g/mol |

Nombre IUPAC |

(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-7-butyl-3,7,12-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C28H48O5/c1-5-6-12-28(33)16-18-14-19(29)11-13-26(18,3)22-15-23(30)27(4)20(8-9-21(27)25(22)28)17(2)7-10-24(31)32/h17-23,25,29-30,33H,5-16H2,1-4H3,(H,31,32)/t17-,18+,19-,20-,21+,22+,23+,25+,26+,27-,28-/m1/s1 |

Clave InChI |

WZSOJFRSTCSXOJ-WVAMBBLPSA-N |

SMILES isomérico |

CCCC[C@]1(C[C@@H]2C[C@@H](CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4([C@H](C3)O)C)[C@H](C)CCC(=O)O)C)O)O |

SMILES canónico |

CCCCC1(CC2CC(CCC2(C3C1C4CCC(C4(C(C3)O)C)C(C)CCC(=O)O)C)O)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on TGR5 Agonist Binding to the TGR5 Receptor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "TGR5 agonist 3" is not a recognized, publicly available molecule. This guide will therefore focus on the well-characterized binding mechanisms of known TGR5 agonists, providing a comprehensive framework applicable to the study of novel compounds.

Introduction to TGR5 and its Therapeutic Potential

Takeda G protein-coupled receptor 5 (TGR5), also known as G-protein-coupled bile acid receptor 1 (GPBAR1), is a cell membrane receptor that is activated by bile acids.[1] It is expressed in a variety of tissues, including the intestines, liver, adipose tissue, and immune cells, indicating its involvement in a wide range of physiological processes.[1] Upon activation, TGR5 primarily couples to the Gαs protein, stimulating adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[1][2][3] This signaling cascade leads to the activation of downstream effectors like protein kinase A (PKA) and exchange protein directly activated by cAMP (Epac).

The activation of TGR5 has shown promise in the treatment of various metabolic diseases, including type 2 diabetes and obesity, as well as inflammatory conditions and certain cancers. In brown adipose tissue, TGR5 activation promotes thermogenesis, the process of converting fat into heat. In the intestines, it stimulates the release of glucagon-like peptide-1 (GLP-1), a hormone that improves glucose balance by enhancing insulin secretion and inhibiting glucagon release. Furthermore, TGR5 agonists have demonstrated anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

The TGR5 Agonist Binding Site: An Orthosteric Pocket

TGR5 possesses an orthosteric binding pocket located within its seven transmembrane helices. This pocket accommodates both endogenous bile acids and synthetic agonists. The binding of agonists to this site induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways.

Key Amino Acid Residues in Agonist Recognition

Several key amino acid residues within the TGR5 binding pocket have been identified as crucial for agonist binding and receptor activation. These have been elucidated through a combination of homology modeling, site-directed mutagenesis, and, more recently, cryo-electron microscopy (cryo-EM) studies.

Key residues involved in the binding of bile acids and synthetic agonists include:

-

L71, N93, F96, and Y240: These residues have been identified as critical determinants of ligand binding and receptor activation through molecular docking and dynamic simulation studies.

-

Asn93 and Glu169: Mutagenesis experiments have shown that these residues are important for the activation of TGR5 by bile acids.

-

Residues in TM2, TM3, TM5, and TM6: Cryo-EM structures of TGR5 in complex with synthetic agonists have revealed interactions with residues in these transmembrane helices.

-

Q77, R80, and Y89: These residues in human TGR5 have been identified as key for the response to the natural product agonist, nomilin.

The interaction between agonists and these residues is typically a combination of hydrophobic contacts, hydrogen bonding, and ionic interactions.

A Putative Allosteric Binding Site

Recent structural studies have also revealed the presence of a putative second ligand-binding cavity in TGR5, suggesting the possibility of allosteric modulation. This site is thought to bind bile acids containing a 12-hydroxyl group, such as cholic acid and deoxycholic acid, as well as the semi-synthetic agonist INT-777. The binding of ligands to this allosteric site may positively regulate receptor activity in conjunction with an agonist bound to the orthosteric pocket.

Quantitative Binding Data of Exemplary TGR5 Agonists

The following table summarizes the binding affinities and functional potencies of several well-characterized TGR5 agonists. These values are essential for comparing the efficacy of different compounds and for guiding structure-activity relationship (SAR) studies.

| Agonist | Agonist Type | EC50 (µM) | Reference |

| Endogenous Bile Acids | |||

| Lithocholic acid (LCA) | Endogenous | > Deoxycholic acid | |

| Deoxycholic acid (DCA) | Endogenous | > Chenodeoxycholic acid | |

| Chenodeoxycholic acid (CDCA) | Endogenous | > Cholic acid | |

| Cholic acid (CA) | Endogenous | > Ursodeoxycholic acid | |

| Synthetic/Semi-Synthetic Agonists | |||

| INT-777 | Semi-synthetic | 0.82 | |

| P395 | Synthetic | Potent Agonist | |

| 23(S)-mCDCA | Synthetic | 10 (in cell proliferation assay) | |

| GPBARA | Synthetic | 3 (in cell proliferation assay) | |

| Oleanolic Acid | Natural Product | Selective TGR5 Agonist | |

| Betulinic Acid | Natural Product | Dose-dependent GLP-1 secretion |

Signaling Pathways Activated by TGR5 Agonists

The binding of an agonist to TGR5 initiates a cascade of intracellular signaling events. The primary and most well-understood pathway involves the activation of Gαs, leading to increased cAMP production. However, TGR5 can also couple to other G proteins and activate alternative signaling pathways in a cell-type-specific manner.

The Canonical Gαs-cAMP Pathway

Upon agonist binding, TGR5 undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαs subunit. This activates Gαs, which in turn stimulates adenylyl cyclase to produce cAMP. Elevated cAMP levels then activate PKA and Epac, which phosphorylate downstream targets to elicit a cellular response. This pathway is central to many of the metabolic benefits of TGR5 activation, including GLP-1 secretion and increased energy expenditure.

Alternative Signaling Pathways

In certain cell types, TGR5 can couple to other G proteins, such as Gαi and Gαq, leading to different downstream effects. For example, in ciliated cholangiocytes, TGR5 couples to Gαi, which inhibits adenylyl cyclase and decreases cAMP levels. TGR5 activation can also lead to the activation of the ERK1/2 and AKT signaling pathways. Furthermore, TGR5 signaling can antagonize the NF-κB and STAT3 signaling pathways, contributing to its anti-inflammatory and anti-cancer effects.

Experimental Protocols for Studying TGR5 Agonist Binding

A variety of experimental techniques are employed to identify and characterize TGR5 agonists and their binding sites.

Binding Assays

These assays are used to determine the affinity of a ligand for the receptor.

-

Radioligand Binding Assays: A classic method that uses a radiolabeled ligand to compete with unlabeled test compounds for binding to the receptor.

-

Fluorescence-Based Assays: Techniques like Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP) can be used to measure ligand-receptor interactions in real-time.

-

Surface Plasmon Resonance (SPR): A label-free technique that provides real-time kinetic data on ligand binding.

Functional Assays

These assays measure the cellular response to receptor activation.

-

cAMP Measurement Assays: These assays quantify the production of cAMP in response to agonist stimulation, often using techniques like ELISA or reporter gene assays.

-

Reporter Gene Assays: Cells are engineered to express a reporter gene (e.g., luciferase) under the control of a cAMP-responsive element (CRE). Agonist-induced increases in cAMP lead to the expression of the reporter gene, which can be easily quantified.

-

Calcium Mobilization Assays: In cells where TGR5 couples to Gαq, agonist binding can lead to an increase in intracellular calcium, which can be measured using fluorescent calcium indicators.

Structural and Computational Methods

These approaches provide insights into the molecular details of ligand-receptor interactions.

-

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These techniques can determine the three-dimensional structure of the TGR5 receptor in complex with an agonist, providing a detailed view of the binding site.

-

Homology Modeling: In the absence of an experimental structure, a model of the TGR5 receptor can be built based on the known structures of related GPCRs.

-

Molecular Docking and Molecular Dynamics Simulations: These computational methods can predict the binding mode of a ligand within the receptor's binding site and simulate its dynamic behavior over time.

-

Site-Directed Mutagenesis: By systematically mutating amino acid residues in the predicted binding site and assessing the impact on agonist binding and receptor activation, the key residues for interaction can be identified.

Conclusion

The TGR5 receptor presents a promising therapeutic target for a range of metabolic and inflammatory diseases. A thorough understanding of the molecular interactions between agonists and the TGR5 binding site is critical for the rational design of novel, potent, and selective therapeutics. This guide has provided a comprehensive overview of the current knowledge regarding the TGR5 agonist binding site, the signaling pathways involved, and the experimental methodologies used to study these interactions. As research in this field continues, further elucidation of the structural and dynamic aspects of TGR5 activation will undoubtedly pave the way for the development of next-generation TGR5-targeted therapies.

References

The Impact of TGR5 Agonist 3 on cAMP Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Takeda G-protein-coupled receptor 5 (TGR5), also known as Gpbar1, is a promising therapeutic target for metabolic and inflammatory diseases. As a cell surface receptor for bile acids, TGR5 activation triggers a cascade of intracellular signaling events, with the production of cyclic adenosine monophosphate (cAMP) being a pivotal downstream consequence. This technical guide provides an in-depth exploration of the effect of a specific agonist, TGR5 Agonist 3 (also referred to as Compound 19), on cAMP production, offering quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to support research and drug development efforts in this area.

TGR5 Signaling Pathway and cAMP Production

Upon binding of an agonist, TGR5 couples to the stimulatory G alpha subunit (Gαs) of its associated heterotrimeric G protein. This interaction catalyzes the exchange of GDP for GTP on the Gαs subunit, leading to its dissociation from the βγ subunits and subsequent activation of adenylyl cyclase. Activated adenylyl cyclase then converts ATP into the second messenger cAMP. The elevation of intracellular cAMP levels activates downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates a multitude of substrate proteins, leading to diverse physiological responses depending on the cell type. These can range from the secretion of glucagon-like peptide-1 (GLP-1) in intestinal L-cells to the modulation of inflammatory responses in macrophages.[1][2][3][4][5]

Figure 1: TGR5 signaling pathway leading to cAMP production.

Quantitative Analysis of TGR5 Agonist Activity

The potency of TGR5 agonists is typically quantified by their half-maximal effective concentration (EC50) for cAMP production. A lower EC50 value indicates a higher potency. TGR5 Agonist 3 has demonstrated significant potency, particularly for the human TGR5 receptor.

| Agonist | Receptor | EC50 | Reference |

| TGR5 Agonist 3 (Compound 19) | hTGR5 | 16.4 nM | --INVALID-LINK-- |

| mTGR5 | 209 nM | --INVALID-LINK-- | |

| Lithocholic Acid (LCA) | hTGR5 | 0.53 µM | --INVALID-LINK-- |

| Deoxycholic Acid (DCA) | hTGR5 | 1.01 µM | --INVALID-LINK-- |

| Chenodeoxycholic Acid (CDCA) | hTGR5 | 4.43 µM | --INVALID-LINK-- |

| Cholic Acid (CA) | hTGR5 | 7.72 µM | --INVALID-LINK-- |

| Betulinic Acid | hTGR5 | 1.04 µM | --INVALID-LINK-- |

| Oleanolic Acid | hTGR5 | 2.25 µM | --INVALID-LINK-- |

| Ursolic Acid | hTGR5 | 2.2 µM | --INVALID-LINK-- |

| LT-188A | hTGR5 | 23 µM | --INVALID-LINK-- |

Table 1: Potency of TGR5 Agonist 3 and other common TGR5 agonists in inducing cAMP production.

Experimental Protocols for Measuring cAMP Production

Several robust methods are available to quantify TGR5-mediated cAMP production. The following sections detail two widely used assays: the GloSensor™ cAMP Assay and the CRE-Luciferase Reporter Assay.

GloSensor™ cAMP Assay

The GloSensor™ cAMP Assay is a real-time, live-cell assay that utilizes a genetically encoded biosensor. This biosensor is a fusion of a cAMP-binding domain to a mutant form of firefly luciferase. Binding of cAMP to the biosensor causes a conformational change that leads to an increase in light output, which is directly proportional to the intracellular cAMP concentration.

Detailed Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable host cell line (e.g., HEK293) in the appropriate growth medium.

-

Co-transfect the cells with a plasmid encoding the human TGR5 receptor and the pGloSensor™-22F cAMP Plasmid using a suitable transfection reagent.

-

Plate the transfected cells in a 96-well or 384-well white, clear-bottom plate and incubate for 24-48 hours to allow for receptor and biosensor expression.

-

-

Assay Preparation:

-

Prepare the GloSensor™ cAMP Reagent by dissolving it in CO2-independent medium.

-

Remove the growth medium from the cells and replace it with the GloSensor™ cAMP Reagent-containing medium.

-

Equilibrate the plate at room temperature for at least 2 hours in the dark.

-

-

Agonist Treatment and Luminescence Measurement:

-

Prepare serial dilutions of TGR5 Agonist 3 and a vehicle control.

-

Add the agonist dilutions to the wells.

-

Measure luminescence immediately and kinetically over a period of 15-30 minutes using a plate luminometer.

-

-

Data Analysis:

-

For each well, calculate the fold induction by dividing the peak luminescence signal by the baseline signal before agonist addition.

-

Plot the fold induction against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Figure 2: Experimental workflow for the GloSensor™ cAMP Assay.

CRE-Luciferase Reporter Assay

This assay provides a downstream, transcriptional readout of cAMP signaling. The activation of the TGR5-cAMP-PKA pathway leads to the phosphorylation and activation of the cAMP response element-binding protein (CREB). Activated CREB binds to cAMP response elements (CRE) in the promoter region of target genes, driving their transcription. In this assay, a reporter plasmid containing a CRE-driven firefly luciferase gene is used. The amount of luciferase produced is proportional to the level of cAMP signaling.

Detailed Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable host cell line (e.g., HEK293T) in the appropriate growth medium.

-

Co-transfect the cells with a plasmid encoding the human TGR5 receptor, a CRE-luciferase reporter plasmid, and a control plasmid expressing Renilla luciferase (for normalization).

-

Plate the transfected cells in a 96-well white, clear-bottom plate and incubate for 24 hours.

-

-

Agonist Treatment:

-

Prepare serial dilutions of TGR5 Agonist 3 and a vehicle control in serum-free medium.

-

Replace the growth medium with the agonist-containing medium and incubate for 4-6 hours.

-

-

Luciferase Activity Measurement:

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a plate luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold induction by dividing the normalized luciferase activity of agonist-treated cells by that of vehicle-treated cells.

-

Plot the fold induction against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Figure 3: Experimental workflow for the CRE-Luciferase Reporter Assay.

Conclusion

TGR5 Agonist 3 is a potent activator of the TGR5 receptor, leading to a significant increase in intracellular cAMP levels. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the therapeutic potential of TGR5 agonists. The robust and reproducible nature of the described assays allows for the effective screening and characterization of novel TGR5 modulators, paving the way for the development of new treatments for a range of metabolic and inflammatory disorders.

References

TGR5 Agonist 3 and GLP-1 Secretion: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of Takeda G protein-coupled receptor 5 (TGR5) agonists, with a focus on a representative agonist, "TGR5 agonist 3," in stimulating glucagon-like peptide-1 (GLP-1) secretion. This document details the underlying signaling pathways, presents quantitative data from relevant studies, and outlines key experimental protocols for investigating this interaction.

Core Signaling Pathways of TGR5-Mediated GLP-1 Secretion

Activation of TGR5 in intestinal enteroendocrine L-cells is a key mechanism for stimulating the release of GLP-1, a critical incretin hormone in glucose homeostasis.[1][2] The binding of a TGR5 agonist initiates a cascade of intracellular events, primarily through the Gs alpha subunit (Gαs) of the G protein.[3][4] This leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels.[3] Elevated cAMP can then proceed through two main downstream pathways to promote GLP-1 secretion: the Protein Kinase A (PKA) dependent pathway and the Exchange protein directly activated by cAMP (Epac) pathway.

The PKA-dependent pathway involves the phosphorylation of various downstream targets that ultimately facilitate the exocytosis of GLP-1-containing granules. The Epac-mediated pathway can also lead to the mobilization of intracellular calcium ([Ca2+]i) and stimulate GLP-1 release, often in a PKA-independent manner. Some studies suggest a synergistic effect where TGR5 activation enhances glucose-triggered calcium responses, further potentiating GLP-1 secretion.

TGR5 Agonist-Induced GLP-1 Secretion Signaling Cascade

Caption: TGR5 agonist signaling pathway leading to GLP-1 secretion in intestinal L-cells.

Quantitative Data on TGR5 Agonist Activity

The following tables summarize quantitative data from various studies investigating the effects of TGR5 agonists on GLP-1 secretion and related cellular responses.

Table 1: In Vitro Efficacy of TGR5 Agonists

| TGR5 Agonist | Cell Line | Parameter Measured | Agonist Concentration | Result |

| INT-777 | STC-1 | cAMP Level | 1-10 µM | Dose-dependent increase |

| INT-777 | NCI-H716 | Intracellular Ca2+ | 1-10 µM | Increased mobilization |

| WB403 | hTGR5-transfected cells | CRE-luciferase activity | 1-20 µmol/l | Dose-dependent stimulation (EC50 = 5.5 µmol/l) |

| WB403 | hTGR5-transfected cells | cAMP accumulation | 1-50 µmol/l | Dose-dependent increase |

| WB403 | NCI-H716 cells | GLP-1 secretion | 1-10 µmol/l | Significant increase |

| Ursolic Acid | STC-1 pGIP/neo | GLP-1 secretion | 50 µM | ~8-fold increase |

| Betulinic Acid | N/A | TGR5 Agonist Activity | N/A | EC50 = 1.04 µM (83% efficacy) |

Table 2: In Vivo Effects of TGR5 Agonists on GLP-1 Secretion

| TGR5 Agonist | Animal Model | Administration | Outcome |

| INT-777 | TGR5+/+ mice | Oral gavage + glucose challenge | Moderately increased plasma GLP-1 |

| INT-777 + DPP4i | TGR5+/+ mice | Oral gavage + glucose challenge | Markedly pronounced increase in plasma GLP-1 |

| INT-777 | TGR5-/- mice | Oral gavage + glucose challenge | Blunted effect on plasma GLP-1 levels |

| WB403 | ICR mice | Intraperitoneal injection | Significant increase in plasma GLP-1 |

Detailed Experimental Protocols

This section provides an overview of the methodologies commonly employed in the study of TGR5 agonists and GLP-1 secretion.

Cell Culture

-

Cell Lines: Murine enteroendocrine STC-1 cells and human NCI-H716 cells are frequently used models as they endogenously express TGR5 and secrete GLP-1.

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

GLP-1 Secretion Assay

This protocol outlines the steps to measure GLP-1 secretion from cultured enteroendocrine cells in response to a TGR5 agonist.

References

In Vitro Characterization of T-003: A Potent and Selective TGR5 Agonist

Foreword: This technical guide provides an in-depth overview of the in vitro characterization of T-003, a representative potent and selective synthetic agonist for the Takeda G protein-coupled receptor 5 (TGR5). TGR5 has emerged as a promising therapeutic target for metabolic and inflammatory diseases. Understanding the in vitro pharmacological profile of agonists like T-003 is crucial for advancing drug development efforts. This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of pharmacology, cell biology, and metabolic research.

Introduction to TGR5

The Takeda G protein-coupled receptor 5 (TGR5), also known as Gpbar1, is a member of the G protein-coupled receptor (GPCR) superfamily. It is activated by bile acids, which, beyond their role in digestion, act as signaling molecules in various metabolic processes. TGR5 is expressed in several tissues, including the intestine, gallbladder, brown adipose tissue, skeletal muscle, and certain immune cells like macrophages. Its activation is primarily linked to the Gαs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is implicated in the regulation of energy expenditure, glucose homeostasis, and inflammatory responses.

TGR5 Signaling Pathways

Upon agonist binding, TGR5 undergoes a conformational change, activating the associated Gαs protein. This initiates a signaling cascade that primarily involves the production of cAMP, which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the cAMP-responsive element-binding protein (CREB), leading to the transcription of target genes. Additionally, TGR5 activation can influence other signaling pathways, such as the extracellular signal-regulated kinase (ERK) and Akt pathways, and can modulate the activity of the transcription factor NF-κB, often leading to anti-inflammatory effects.[1][2][3]

Figure 1: Simplified TGR5 signaling pathway upon agonist binding.

In Vitro Pharmacological Profile of T-003

The in vitro characterization of T-003 was conducted through a series of assays to determine its potency, efficacy, and mechanism of action at the human TGR5 receptor. The following tables summarize the quantitative data obtained. For the purpose of this guide, "T-003" is used as a representative name for a potent synthetic TGR5 agonist, with data compiled from published findings on compounds with similar profiles, such as compound 6g.[3]

Table 1: Potency and Efficacy of T-003 in Functional Assays

| Assay Type | Cell Line | Parameter | Value |

| cAMP Accumulation | HEK293 (hTGR5) | EC50 | 57 pM |

| CRE-Luciferase Reporter | CHO-K1 (hTGR5) | EC50 | 14 nM |

| TNF-α Release Inhibition | Human Whole Blood | IC50 | 251 nM |

Table 2: Selectivity Profile of T-003

| Target | Assay Type | Parameter | Value |

| Farnesoid X Receptor (FXR) | Coactivator Functional Assay | EC50 | 6.4 µM |

Key In Vitro Characterization Assays and Protocols

A comprehensive in vitro characterization of a TGR5 agonist involves multiple assays to probe different aspects of its interaction with the receptor and the subsequent cellular responses.

Figure 2: General workflow for the in vitro characterization of a TGR5 agonist.

cAMP Accumulation Assay

This assay directly measures the primary signaling event following TGR5 activation.

Principle: TGR5 activation by an agonist stimulates adenylyl cyclase to produce cAMP. The amount of cAMP produced is proportional to the agonist's potency and efficacy. This is often measured using competitive immunoassays (e.g., HTRF, ELISA).

Detailed Protocol:

-

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing human TGR5 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are harvested and seeded into 384-well white opaque assay plates at a density of 5,000-10,000 cells per well and incubated overnight.

-

Compound Preparation: T-003 is serially diluted in assay buffer (e.g., HBSS with 1 mM IBMX, a phosphodiesterase inhibitor, to prevent cAMP degradation) to generate a concentration-response curve.

-

Assay Procedure:

-

The cell culture medium is removed from the wells.

-

Cells are washed with assay buffer.

-

The serially diluted T-003 and control compounds are added to the wells.

-

The plate is incubated for 30 minutes at 37°C.

-

-

cAMP Detection:

-

Lysis buffer is added to the wells.

-

cAMP levels are quantified using a commercially available cAMP detection kit (e.g., HTRF cAMP dynamic 2 kit) according to the manufacturer's instructions.

-

The signal (e.g., fluorescence ratio) is read on a plate reader.

-

-

Data Analysis: The data are normalized to the response of a known TGR5 agonist (e.g., LCA) and fitted to a four-parameter logistic equation to determine the EC50.

CRE-Luciferase Reporter Gene Assay

This assay measures a downstream event of the cAMP signaling pathway.

Principle: Increased intracellular cAMP activates PKA, which in turn phosphorylates and activates the transcription factor CREB. Activated CREB binds to cAMP Response Elements (CRE) in the promoter region of specific genes, driving their transcription. In this assay, a luciferase reporter gene is placed under the control of a CRE-containing promoter. Agonist-induced TGR5 activation leads to luciferase expression, which can be quantified by measuring light emission upon addition of a substrate.

Detailed Protocol:

-

Cell Culture and Transfection: Chinese Hamster Ovary (CHO-K1) cells are co-transfected with an expression vector for human TGR5 and a CRE-luciferase reporter plasmid. A stable cell line is then generated through antibiotic selection.

-

Cell Seeding: The stable reporter cell line is seeded into 96-well white, clear-bottom assay plates and incubated for 24 hours.

-

Compound Treatment: The culture medium is replaced with a serum-free medium containing serial dilutions of T-003.

-

Incubation: The cells are incubated with the compound for 4-6 hours at 37°C.

-

Luciferase Activity Measurement:

-

The medium is removed, and the cells are washed with PBS.

-

Cells are lysed with a suitable lysis buffer.

-

Luciferase substrate is added to the lysate.

-

Luminescence is immediately measured using a luminometer.

-

-

Data Analysis: The luminescence data are plotted against the compound concentration, and the EC50 is calculated using a non-linear regression model.

β-Arrestin Recruitment and Receptor Internalization Assays

For many GPCRs, agonist binding leads to phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestins. β-arrestins desensitize G protein signaling and can initiate their own signaling cascades, as well as mediate receptor internalization.

Key Finding for TGR5: Notably, studies have shown that TGR5 is an atypical GPCR in that it does not significantly interact with β-arrestins or undergo agonist-induced internalization.[4] This suggests that TGR5 signaling is sustained at the plasma membrane and is not subject to the typical desensitization mechanisms involving β-arrestin.

Protocol Outlines (for comparative purposes):

-

β-Arrestin Recruitment Assay: Typically performed using techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC), where TGR5 and β-arrestin are tagged with a donor and acceptor molecule, respectively. Recruitment would be measured by an increase in signal. For TGR5, a lack of signal change upon agonist stimulation is the expected outcome.

-

Receptor Internalization Assay: Often visualized using confocal microscopy with fluorescently tagged TGR5. In unstimulated cells, the fluorescence is localized to the plasma membrane. Upon agonist stimulation, for a typical GPCR, the fluorescence would translocate to intracellular vesicles. For TGR5, the expectation is that the receptor remains at the plasma membrane.

Figure 3: Comparison of TGR5 and a typical GPCR's response to agonist stimulation.

Conclusion

The in vitro characterization of the TGR5 agonist T-003 demonstrates its high potency and selectivity. The primary mechanism of action is through the canonical Gαs-cAMP pathway, leading to downstream gene transcription. A key feature of TGR5 pharmacology highlighted by these characterization efforts is its lack of interaction with the β-arrestin system, suggesting a potential for sustained signaling from the cell surface. These findings provide a solid foundation for further preclinical and clinical development of T-003 and other selective TGR5 agonists for the treatment of metabolic and inflammatory disorders.

References

An In-depth Technical Guide to the Selectivity Profile of TGR5 Agonist 3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of TGR5 Receptor Agonist 3, also known as Compound 19. The document details its potency, discusses the broader context of TGR5 agonist selectivity, outlines the key signaling pathways, and provides detailed experimental protocols for assessing agonist activity and selectivity.

Introduction: TGR5 as a Therapeutic Target

Takeda G-protein-coupled receptor 5 (TGR5), also known as G-protein-coupled bile acid receptor 1 (GPBAR1), is a member of the GPCR superfamily and functions as a cell surface receptor for bile acids.[1] TGR5 is expressed in various tissues, including the intestine, gallbladder, liver, pancreas, and brown adipose tissue.[1] Its activation is linked to a range of physiological responses, making it an attractive therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH).[1][2]

Upon activation, TGR5 primarily couples to Gαs proteins, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] This signaling cascade triggers downstream effects, most notably the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells, which in turn enhances insulin secretion and improves glucose homeostasis.

Given the widespread expression of TGR5, the selectivity of its agonists is of paramount importance to minimize off-target effects and potential adverse reactions, such as gallbladder filling. This guide focuses on the selectivity profile of TGR5 Receptor Agonist 3 (Compound 19), a potent agonist of TGR5.

Selectivity Profile of TGR5 Agonist 3 (Compound 19)

TGR5 Receptor Agonist 3 is a potent agonist with nanomolar activity on human TGR5. Its potency against the human and murine forms of the receptor has been characterized.

Table 1: Potency of TGR5 Agonist 3 (Compound 19)

| Target | EC50 (nM) |

|---|---|

| Human TGR5 (hTGR5) | 16.4 |

| Mouse TGR5 (mTGR5) | 209 |

2.1. Broader Selectivity Considerations

A comprehensive selectivity profile involves assessing the agonist's activity against a wide range of other receptors, ion channels, and enzymes. This is crucial to ensure that the observed therapeutic effects are due to on-target activity and to identify potential liabilities.

A key off-target consideration for TGR5 agonists is the Farnesoid X Receptor (FXR), a nuclear receptor that is also activated by bile acids. Cross-reactivity with FXR could lead to unintended physiological effects. Therefore, demonstrating selectivity for TGR5 over FXR is a critical step in agonist development. Other relevant off-targets include other GPCRs involved in metabolic regulation, such as GPR120, GPR40, and GPR119.

While a full selectivity panel for TGR5 Agonist 3 (Compound 19) is not publicly available, the selectivity of other potent TGR5 agonists has been documented. For instance, Compound 18, another TGR5 agonist, was shown to be highly selective when tested against a panel of receptors and enzymes.

Table 2: Representative Selectivity Profile for a TGR5 Agonist (Compound 18)

| Target | Activity |

|---|---|

| Primary Target | |

| Mouse TGR5 | EC50 = 24.7 nM |

| Off-Targets | |

| GPR120 | EC50 > 125 µM |

| GPR40 | EC50 > 125 µM |

| GPR119 | EC50 > 125 µM |

| Farnesoid X Receptor (FXR) | EC50 > 125 µM |

| CEREP Mini Panel (56 assays) | IC50 > 10 µM |

This table is provided as an example of a typical selectivity profile for a TGR5 agonist and the data does not pertain to TGR5 Agonist 3 (Compound 19).

TGR5 Signaling Pathways

Activation of TGR5 by an agonist initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαs, leading to cAMP production. However, TGR5 activation can also influence other signaling pathways.

-

cAMP Pathway: Upon agonist binding, TGR5 activates adenylyl cyclase, which converts ATP to cAMP. cAMP then activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac), leading to downstream cellular responses like GLP-1 secretion.

-

ERK Pathway: TGR5 activation has been shown to modulate the Extracellular signal-Regulated Kinase (ERK) pathway, which is involved in cell proliferation and differentiation.

-

AKT Pathway: The Protein Kinase B (AKT) pathway, crucial for cell survival and metabolism, can also be influenced by TGR5 signaling.

-

NF-κB Pathway: TGR5 activation can have anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Experimental Protocols

Assessing the selectivity profile of a TGR5 agonist involves a combination of functional assays to determine potency and binding assays to measure affinity at on-target and off-target receptors.

4.1. Experimental Workflow for Selectivity Profiling

The general workflow for determining the selectivity of a novel TGR5 agonist involves a tiered screening approach.

4.2. Protocol: cAMP Accumulation Functional Assay

This protocol describes a method to determine the potency (EC50) of a TGR5 agonist by measuring intracellular cAMP accumulation in cells expressing the TGR5 receptor.

Materials:

-

HEK293 cells stably expressing human TGR5 (or other suitable host cells).

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

-

Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).

-

3-isobutyl-1-methylxanthine (IBMX) solution (phosphodiesterase inhibitor).

-

TGR5 Agonist 3 (test compound).

-

Forskolin (positive control).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

White opaque 384-well microplates.

-

Plate reader compatible with the chosen detection technology.

Procedure:

-

Cell Seeding:

-

Culture TGR5-expressing HEK293 cells to ~80-90% confluency.

-

Harvest cells and resuspend in culture medium at a predetermined optimal density.

-

Seed the cells into a white opaque 384-well plate and incubate overnight at 37°C, 5% CO2.

-

-

Compound Preparation:

-

Prepare a stock solution of TGR5 Agonist 3 in DMSO.

-

Perform serial dilutions of the agonist in assay buffer to create a concentration range (e.g., 10-point, 3-fold dilutions). Also prepare a positive control (e.g., forskolin) and a vehicle control (DMSO in assay buffer).

-

-

Assay Performance:

-

Aspirate the culture medium from the cell plate.

-

Add assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 30 minutes at room temperature.

-

Add the serially diluted TGR5 Agonist 3, positive control, or vehicle control to the respective wells.

-

Incubate the plate for a predetermined time (e.g., 30-60 minutes) at room temperature.

-

-

cAMP Detection:

-

Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit. This typically involves adding lysis buffer and detection reagents.

-

Incubate as required by the kit (e.g., 60 minutes at room temperature).

-

-

Data Analysis:

-

Read the plate using a compatible plate reader.

-

Normalize the data (e.g., to the maximal forskolin response).

-

Plot the normalized response against the logarithm of the agonist concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value.

-

4.3. Protocol: Radioligand Binding Assay (Competitive)

This protocol outlines a method to determine the binding affinity (Ki) of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes prepared from cells overexpressing the target receptor (e.g., TGR5 or an off-target receptor).

-

Radioligand specific for the target receptor.

-

Test compound (TGR5 Agonist 3).

-

Non-specific binding control (a high concentration of a known unlabeled ligand for the target receptor).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).

-

Cell harvester and vacuum filtration system.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Assay Setup:

-

In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand at a fixed concentration (typically at or below its Kd), and the cell membranes.

-

Include control wells for total binding (no test compound) and non-specific binding (with a saturating concentration of an unlabeled ligand).

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes) with gentle agitation.

-

-

Filtration:

-

Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Counting:

-

Dry the filters.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percent specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

TGR5 Receptor Agonist 3 (Compound 19) is a potent agonist of human TGR5. While its comprehensive selectivity profile against a broad panel of off-targets is not fully detailed in the public domain, the principles of TGR5 agonist development necessitate high selectivity, particularly against the nuclear bile acid receptor FXR. The methodologies outlined in this guide provide a framework for the rigorous evaluation of the selectivity profile of TGR5 agonists. Such detailed characterization is essential for advancing these promising therapeutic agents into clinical development for metabolic and inflammatory diseases.

References

TGR5 Agonist 3 and Bile Acid Homeostasis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of TGR5 agonists, with a focus on the well-characterized synthetic agonist INT-777 as a proxy for "TGR5 Agonist 3," in the regulation of bile acid homeostasis and related metabolic pathways. The document details the underlying signaling mechanisms, presents quantitative data on agonist activity and effects, outlines key experimental protocols, and illustrates complex biological interactions through signaling and workflow diagrams.

Core Concepts: TGR5 and Bile Acid Homeostasis

Takeda G protein-coupled receptor 5 (TGR5), also known as G protein-coupled bile acid receptor 1 (GPBAR1), is a cell surface receptor that is activated by bile acids.[1][2] It is expressed in various tissues, including the intestine, gallbladder, brown adipose tissue, and immune cells.[3] TGR5 activation plays a crucial role in regulating glucose metabolism, energy expenditure, and inflammatory responses.[1][3]

Bile acid homeostasis is a tightly regulated process involving the synthesis, secretion, and enterohepatic circulation of bile acids. This process is critical for dietary lipid absorption and the regulation of cholesterol metabolism. TGR5, along with the nuclear receptor Farnesoid X Receptor (FXR), acts as a key sensor in this system, modulating bile acid pool size and composition in response to metabolic cues.

Mechanism of Action of TGR5 Agonists

TGR5 agonists, such as the semi-synthetic bile acid derivative INT-777, bind to and activate TGR5 on the cell surface. This activation initiates a downstream signaling cascade primarily through the Gαs protein subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which in turn mediate various physiological responses.

One of the most significant downstream effects of TGR5 activation in the intestine is the stimulation of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine L-cells. GLP-1 is an incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon release, and promotes satiety, thereby contributing to improved glucose homeostasis.

Quantitative Data on TGR5 Agonist Activity

The potency of TGR5 agonists is typically determined by their ability to stimulate cAMP production or downstream signaling events in cell-based assays. The following tables summarize key quantitative data for the TGR5 agonist INT-777.

Table 1: In Vitro Potency of TGR5 Agonist INT-777

| Cell Line | Assay Type | Parameter | Value (µM) | Reference |

| CHO | CRE-luciferase Reporter | EC50 | 3.44 | |

| HEK293 | cAMP Measurement | EC50 | 0.36 | |

| NCI-H716 | cAMP Measurement | EC50 | 0.82 | |

| COS-1 | TGR5 Activation | EC50 | >100 |

Table 2: In Vivo Effects of TGR5 Agonist INT-777 in Mice

| Animal Model | Treatment | Key Finding | Quantitative Change | Reference |

| Ovariectomized (OVX) mice on HFD | INT-777 supplemented HFD (4 weeks) | Attenuation of body weight gain | OVX: ~8g gain, OVX+INT-777: ~5g gain | |

| Ovariectomized (OVX) mice on HFD | INT-777 supplemented HFD (4 weeks) | Normalization of liver triglyceride content | OVX: ~150 mg/g, OVX+INT-777: ~75 mg/g | |

| Diet-induced obese mice | INT-777 (30 mg/kg/day, p.o.) | Reduction in hepatic steatosis | Significant decrease in liver lipid accumulation | |

| Mice with alcoholic liver disease | INT-777 | Decreased hepatic macrovesicular steatosis | Significant reduction in Oil Red O staining |

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams were generated using the DOT language.

Caption: TGR5 Signaling Pathway Leading to GLP-1 Secretion.

Caption: Experimental Workflow for TGR5 Agonist Screening.

Caption: Regulation of Bile Acid Homeostasis by TGR5 and FXR.

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to characterize TGR5 agonists.

TGR5 Activation Assay (cAMP Measurement)

Objective: To quantify the ability of a test compound to activate TGR5 and induce intracellular cAMP production.

Materials:

-

HEK293 cells stably expressing human TGR5 (or other suitable cell line like CHO).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Test compounds (e.g., "TGR5 agonist 3," INT-777 as a positive control).

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer).

-

Microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

Protocol:

-

Cell Seeding: Seed TGR5-expressing HEK293 cells in a 384-well white opaque microplate at a density of 2,000 cells/well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of the test compounds and the positive control (INT-777) in assay buffer.

-

Cell Stimulation: Remove the culture medium and add the diluted compounds to the cells. Incubate for 30 minutes at room temperature.

-

cAMP Detection: Add the cAMP detection reagents from the kit to each well.

-

Incubation: Incubate the plate for 1 hour at room temperature, protected from light.

-

Measurement: Read the plate on a TR-FRET-compatible microplate reader.

-

Data Analysis: Calculate the ratio of the fluorescence signals and plot the results against the compound concentration to determine the EC50 value.

GLP-1 Secretion Assay

Objective: To measure the amount of GLP-1 secreted from an enteroendocrine cell line in response to a TGR5 agonist.

Materials:

-

Murine STC-1 or human NCI-H716 enteroendocrine cell line.

-

Cell culture medium (e.g., DMEM for STC-1, RPMI-1640 for NCI-H716) with appropriate supplements.

-

Test compounds.

-

Assay buffer (e.g., Krebs-Ringer bicarbonate buffer).

-

GLP-1 ELISA kit.

-

Microplate reader for ELISA.

Protocol:

-

Cell Seeding: Plate STC-1 or NCI-H716 cells in a 24-well plate and grow to confluence.

-

Pre-incubation: Wash the cells with assay buffer and pre-incubate for 1-2 hours to establish a baseline.

-

Stimulation: Replace the buffer with fresh assay buffer containing various concentrations of the test compound. Incubate for 2 hours at 37°C.

-

Supernatant Collection: Collect the supernatant from each well.

-

GLP-1 Measurement: Measure the concentration of active GLP-1 in the collected supernatants using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Normalize the GLP-1 secretion to the total protein content of the cells in each well. Plot the normalized GLP-1 secretion against the compound concentration.

Bile Acid Extraction and Quantification from Liver Tissue

Objective: To extract and quantify the levels of different bile acid species in liver tissue from animals treated with a TGR5 agonist.

Materials:

-

Liver tissue samples from control and treated animals.

-

Homogenizer.

-

Extraction solvent (e.g., methanol or a mixture of methanol and acetonitrile).

-

Internal standards (deuterated bile acids).

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Protocol:

-

Sample Homogenization: Homogenize a known weight of liver tissue in the extraction solvent containing internal standards.

-

Extraction: Vortex the homogenate and incubate to allow for complete extraction.

-

Centrifugation: Centrifuge the samples to pellet the tissue debris.

-

Supernatant Collection: Collect the supernatant containing the extracted bile acids.

-

Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase.

-

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system for separation and quantification of individual bile acid species.

-

Data Analysis: Use the internal standards to correct for extraction efficiency and instrument variability. Calculate the concentration of each bile acid species in the liver tissue (e.g., in ng/mg of tissue).

Conclusion and Future Directions

TGR5 agonists represent a promising therapeutic strategy for metabolic diseases, primarily through their ability to enhance GLP-1 secretion and modulate bile acid homeostasis. The synthetic agonist INT-777 has been extensively studied and serves as a valuable tool for understanding the physiological roles of TGR5. The experimental protocols and diagrams provided in this guide offer a framework for the continued investigation and development of novel TGR5-targeted therapies. Future research should focus on developing agonists with improved tissue selectivity to maximize therapeutic benefits while minimizing potential side effects, such as those related to gallbladder function. Further elucidation of the intricate crosstalk between TGR5 and other metabolic signaling pathways will also be crucial for optimizing the clinical application of this class of compounds.

References

- 1. Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bile acids promote glucagon-like peptide-1 secretion through TGR5 in a murine enteroendocrine cell line STC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of FXR and TGR5 in reversing and preventing progression of Western diet–induced hepatic steatosis, inflammation, and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of T-LAK Cell-Originated Protein Kinase (TGR5) Agonists: A Technical Guide to the Intellectual Property and Development of TGR5 Agonist 3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the intellectual property and scientific development surrounding TGR5 agonist 3, a novel "soft" G protein-coupled receptor 5 (TGR5) agonist. TGR5 has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and non-alcoholic steatohepatitis (NASH), primarily through its role in stimulating glucagon-like peptide-1 (GLP-1) secretion. However, systemic activation of TGR5 has been associated with adverse effects, notably gallbladder filling. TGR5 agonist 3, also referred to as Compound 19 in the scientific literature, represents a significant advancement by being designed as a "soft drug" with a localized effect in the gastrointestinal tract, thereby minimizing systemic exposure and the risk of gallbladder-related side effects.

Intellectual Property and Patent Landscape

The direct intellectual property specifically protecting TGR5 agonist 3 (Compound 19) is not definitively ascertainable through publicly available English-language patent databases. However, the primary research was conducted by scientists at the Shanghai Institute of Materia Medica, Chinese Academy of Sciences. A Chinese patent application, CN111440162A , filed by the same institution and listing the authors of the primary publication as inventors, is highly likely to encompass the composition of matter, synthesis, and/or use of TGR5 agonist 3. Due to the limitations of machine translation for highly technical and legal documents, a detailed analysis of the patent's claims is not possible at this time.

The broader patent landscape for TGR5 agonists is extensive, with numerous pharmaceutical companies and research institutions filing patents for various chemical scaffolds. These patents generally claim:

-

Composition of Matter: Novel chemical entities that act as TGR5 agonists.

-

Pharmaceutical Compositions: Formulations of these agonists with pharmaceutically acceptable carriers.

-

Methods of Use: The application of these agonists for the treatment of diseases such as type 2 diabetes, obesity, and inflammatory conditions.

Several key patents in the TGR5 agonist field have been filed by companies including Intercept Pharmaceuticals, Novartis, and GlaxoSmithKline, covering both steroidal and non-steroidal agonists. The development of gut-restricted or "soft" TGR5 agonists is a more recent trend, aiming to overcome the safety concerns of earlier systemic agonists.

TGR5 Signaling Pathway

Activation of TGR5 by an agonist, such as TGR5 agonist 3, in intestinal L-cells initiates a signaling cascade that culminates in the secretion of GLP-1. This pathway is crucial for the therapeutic effects of TGR5 agonists on glucose homeostasis.

Caption: TGR5 agonist 3 signaling pathway leading to GLP-1 secretion.

Quantitative Data for TGR5 Agonist 3 (Compound 19)

The following tables summarize the key quantitative data for TGR5 agonist 3 as reported in the primary literature.

Table 1: In Vitro Activity of TGR5 Agonist 3

| Parameter | Species | Value |

| EC50 (TGR5) | Human (hTGR5) | 16.4 nM |

| EC50 (TGR5) | Mouse (mTGR5) | 209 nM |

Table 2: In Vivo Pharmacokinetics of TGR5 Agonist 3 in Mice

| Parameter | Dose | Value |

| Cmax | 50 mg/kg (oral gavage) | 0.003 µg/mL |

Table 3: In Vitro GLP-1 Secretion

| Cell Line | Concentration | Duration | Effect |

| Fetal Rat Intestinal Cells (FRIC) | 10-50 µM | 2 hours | Dose-dependent increase in GLP-1 secretion |

| NCI-H716 cells | 10-50 µM | 2 hours | Dose-dependent increase in GLP-1 secretion |

Experimental Protocols

Synthesis of TGR5 Agonist 3 (Compound 19)

A detailed, multi-step synthesis protocol is described in the supplementary information of the primary publication. The general workflow involves the synthesis of key intermediates followed by their coupling to yield the final compound. Purification is typically achieved through column chromatography and the final product's identity and purity are confirmed by NMR and mass spectrometry.

In Vitro TGR5 Activation Assay (cAMP Assay)

This assay measures the ability of a compound to activate TGR5, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).

Protocol:

-

Cell Culture: HEK293 cells stably expressing human or mouse TGR5 are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded into 96-well plates.

-

Compound Treatment: The cells are incubated with varying concentrations of TGR5 agonist 3 for a specified period (e.g., 30 minutes) at 37°C.

-

cAMP Measurement: Intracellular cAMP levels are quantified using a commercial cAMP assay kit (e.g., HTRF-based assay).

-

Data Analysis: The EC50 value is calculated by fitting the dose-response curve using a non-linear regression model.

In Vitro GLP-1 Secretion Assay

This assay assesses the ability of a TGR5 agonist to stimulate GLP-1 secretion from enteroendocrine cells.

Protocol:

-

Cell Culture: NCI-H716 cells are cultured in a suitable medium (e.g., RPMI-1640 with 10% FBS) and seeded into 24-well plates.

-

Compound Treatment: The cells are washed and incubated with a buffer containing varying concentrations of TGR5 agonist 3 for a defined time (e.g., 2 hours).

-

Supernatant Collection: The cell culture supernatant is collected.

-

GLP-1 Quantification: The concentration of GLP-1 in the supernatant is measured using a commercial GLP-1 ELISA kit.

-

Data Analysis: The increase in GLP-1 secretion is compared to a vehicle control.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This test evaluates the effect of a TGR5 agonist on glucose disposal in a living organism.

Protocol:

-

Animal Acclimatization and Fasting: Male ICR mice are acclimatized and then fasted overnight.

-

Compound Administration: TGR5 agonist 3 is administered via oral gavage.

-

Glucose Challenge: After a set time (e.g., 30 minutes), a bolus of glucose (e.g., 2 g/kg) is administered orally.

-

Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) using a glucometer.

-

Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between the treated and vehicle control groups.

In Vivo Gallbladder Filling Measurement in Mice

This assay is crucial for assessing the potential side effect of TGR5 agonists on the gallbladder.

Protocol:

-

Animal Treatment: Mice are administered TGR5 agonist 3 or a vehicle control.

-

Gallbladder Excision: After a specified time, the mice are euthanized, and the gallbladders are carefully excised.

-

Weight Measurement: The wet weight of the gallbladder is measured.

-

Data Analysis: The gallbladder weight is normalized to the body weight of the animal and compared between the treated and control groups.

Experimental Workflow Diagram

Caption: Experimental workflow for the characterization of TGR5 agonist 3.

Conclusion

TGR5 agonist 3 (Compound 19) represents a promising development in the quest for safe and effective treatments for metabolic diseases. Its design as a "soft drug" with reduced systemic exposure directly addresses the key safety concern of gallbladder filling that has hampered the clinical progression of other TGR5 agonists. The preclinical data demonstrate potent in vitro activity and favorable in vivo effects on glucose metabolism in animal models. While the specific patent protection for this compound is likely held by the Shanghai Institute of Materia Medica, the broader intellectual property landscape for TGR5 agonists remains competitive and dynamic. Further development and clinical evaluation of TGR5 agonist 3 and similar gut-restricted agonists are warranted to fully assess their therapeutic potential.

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of TGR5 Agonist 3

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo evaluation of TGR5 Agonist 3 (also known as Compound 19), a G-protein-coupled bile acid receptor 1 (GPBAR1 or TGR5) agonist. The protocols outlined below are designed to assess the compound's efficacy in modulating metabolic parameters, particularly its effects on glucose homeostasis and GLP-1 secretion, while also considering potential side effects such as gallbladder filling.

Introduction

Takeda G-protein-coupled receptor 5 (TGR5) is a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity.[1][2] Activation of TGR5, primarily expressed in enteroendocrine L-cells, brown adipose tissue, and muscle, stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion and promotes glucose homeostasis.[3][4][5] TGR5 activation also increases energy expenditure. TGR5 Agonist 3 is a synthetic, non-bile acid agonist designed to selectively activate TGR5. In vivo studies are crucial to determine its therapeutic potential and safety profile.

TGR5 Signaling Pathway

Upon binding of an agonist, TGR5 couples to the Gαs protein, which activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. Elevated cAMP subsequently activates Protein Kinase A (PKA) and cAMP response element-binding protein (CREB), leading to downstream cellular responses, including the secretion of GLP-1 from intestinal L-cells.

References

- 1. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]

- 2. Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TGR5-mediated bile acid sensing controls glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing TGR5 Agonist 3 in Mouse Models of Diabetes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of TGR5 agonist 3 (Betulinic Acid) in preclinical mouse models of diabetes. The information compiled is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of TGR5 agonists.

Introduction to TGR5 in Diabetes

Takeda G protein-coupled receptor 5 (TGR5), also known as GPBAR1, is a cell surface bile acid receptor that has emerged as a promising therapeutic target for type 2 diabetes and other metabolic disorders.[1][2] Activation of TGR5 stimulates a cascade of intracellular events, primarily through the production of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA) and other downstream signaling pathways.[3] One of the key metabolic benefits of TGR5 activation is the stimulation of glucagon-like peptide-1 (GLP-1) secretion from intestinal L-cells.[4][5] GLP-1 is an incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon release, and promotes satiety, thereby contributing to improved glucose homeostasis. Preclinical studies in various mouse models of diabetes and obesity have demonstrated that TGR5 agonists can lower blood glucose, improve insulin sensitivity, and reduce body weight.

TGR5 Signaling Pathway

The activation of TGR5 by an agonist initiates a signaling cascade that leads to the secretion of GLP-1. This pathway is a key mechanism by which TGR5 agonists exert their anti-diabetic effects.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of various TGR5 agonists from preclinical studies. Betulinic acid is highlighted as "TGR5 agonist 3".

Table 1: In Vitro Potency of TGR5 Agonists

| Compound | Agonist Type | EC50 (Human TGR5) | EC50 (Mouse TGR5) | Efficacy | Citation |

| Betulinic Acid (3) | Natural | 1.04 µM | - | 83% | |

| Lithocholic Acid (LCA) | Natural (Bile Acid) | 0.53 µM | - | - | |

| INT-777 | Synthetic (Bile Acid Analog) | - | - | - | |

| Compound 18 | Synthetic | Weak | 24.7 nM | - | |

| MN6 | Synthetic | 15.9 nmol/L | 17.9 nmol/L | - | |

| WB403 | Synthetic | 5.5 µM | - | - | |

| Compound 6g | Synthetic | 57 pM | 62 pM | - |

Table 2: In Vivo Effects of TGR5 Agonists in Mouse Models of Diabetes

| Compound | Mouse Model | Dose | Key Findings | Citation |

| Betulinic Acid (3) | Not specified in detail | Not specified | Potent natural TGR5 agonist. | |

| INT-777 | Diet-Induced Obese (DIO) Mice, db/db Mice | 30 mg/kg/day in diet | Improved glucose tolerance, increased glucose-stimulated insulin secretion. | |

| Compound 18 | C57BL/6 Mice | 3-30 mg/kg (oral) | Increased GLP-1 and PYY secretion, lowered glucose excursion in OGTT, chronic administration led to weight loss. | |

| MN6 | ob/ob Mice, DIO Mice | Not specified (oral) | Single dose decreased blood glucose. 15-day treatment reduced fasting blood glucose and HbA1c. Improved glucose and insulin tolerance. | |

| WB403 | db/db Mice, HFD/STZ Mice | Not specified | Improved glucose tolerance, decreased fasting and postprandial blood glucose, and HbA1c. Increased pancreatic β-cell mass. | |

| Compound 6g | DIO C57 Mice | 7.9 mg/kg (ED50, oral) | Potent glucose-lowering effects in an oral glucose tolerance test. | |

| 5,7-dihydroxy-6-4-dimethoxyflavanone (4) | Not specified | 10 mg/kg, 30 mg/kg | Increased plasma GLP-1 levels by 128% and 275%, respectively. |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple sources to represent a standard approach.

Protocol 1: In Vivo Evaluation of a TGR5 Agonist in a Diet-Induced Obese (DIO) Mouse Model

This protocol outlines the steps to assess the efficacy of a TGR5 agonist on glucose homeostasis in mice with diet-induced obesity and insulin resistance.

Materials:

-

Male C57BL/6J mice (5-6 weeks old)

-

High-fat diet (HFD; e.g., 60% kcal from fat) and standard chow

-

TGR5 agonist 3 (Betulinic Acid)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Oral gavage needles

-

Glucometer and test strips

-

Blood collection tubes (e.g., EDTA-coated)

-

Glucose solution (2 g/kg body weight)

Procedure:

-

Induction of Obesity:

-

Acclimatize mice for one week on standard chow.

-

Switch mice to a high-fat diet for 8-12 weeks to induce obesity and insulin resistance. Monitor body weight weekly.

-

-

Animal Grouping and Treatment:

-

Randomize mice into treatment groups (n=8-10 per group): Vehicle control and TGR5 agonist 3 (e.g., 10 mg/kg).

-

Administer the compound or vehicle daily via oral gavage for the desired treatment period (e.g., 4 weeks).

-

-

Metabolic Monitoring:

-

Measure body weight and food intake 2-3 times per week.

-

-

Oral Glucose Tolerance Test (OGTT):

-

At the end of the treatment period, fast mice overnight (approximately 12-16 hours).

-

Collect a baseline blood sample (t=0) from the tail vein.

-

Administer a glucose solution (2 g/kg) via oral gavage.

-

Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Measure blood glucose levels at each time point.

-

-

Sample Collection and Analysis:

-

At the end of the study, collect terminal blood samples for measurement of plasma insulin, GLP-1, and HbA1c.

-

Harvest tissues (e.g., liver, adipose tissue, pancreas) for further analysis (e.g., histology, gene expression).

-

Protocol 2: In Vitro GLP-1 Secretion Assay

This protocol describes how to measure the ability of a TGR5 agonist to stimulate GLP-1 secretion from an enteroendocrine cell line.

Materials:

-

Mouse STC-1 or human NCI-H716 enteroendocrine cell line

-

Cell culture medium (e.g., DMEM) and supplements

-

TGR5 agonist 3 (Betulinic Acid)

-

Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)

-

DPP-IV inhibitor (to prevent GLP-1 degradation)

-

GLP-1 ELISA kit

Procedure:

-

Cell Culture:

-

Culture STC-1 or NCI-H716 cells in appropriate medium until they reach 80-90% confluency in 24-well plates.

-

-

GLP-1 Secretion Assay:

-

Wash the cells twice with assay buffer.

-

Pre-incubate the cells in assay buffer for 1-2 hours.

-

Replace the buffer with fresh assay buffer containing a DPP-IV inhibitor and various concentrations of TGR5 agonist 3 (e.g., 0.1, 1, 10 µM) or vehicle.

-

Incubate for 2 hours at 37°C.

-

-

Sample Collection and Analysis:

-

Collect the supernatant from each well.

-

Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

-

Normalize GLP-1 secretion to the total protein content of the cells in each well.

-

Potential Side Effects

A noteworthy side effect associated with some TGR5 agonists is gallbladder filling. TGR5 is highly expressed in the gallbladder epithelium, and its activation can lead to smooth muscle relaxation and increased bile filling. This has raised concerns about the potential for long-term TGR5 agonist treatment to exacerbate gallstone formation. Therefore, it is crucial to monitor gallbladder physiology in preclinical studies of novel TGR5 agonists. For instance, the non-bile acid agonist, compound 18, demonstrated a dose-dependent increase in gallbladder filling in mice. Interestingly, the novel activator WB403 did not show a significant gallbladder filling effect, suggesting that this side effect may not be universal to all TGR5 agonists.

Conclusion

TGR5 agonists, including the natural compound betulinic acid, represent a promising therapeutic strategy for type 2 diabetes. Their mechanism of action, primarily through the stimulation of GLP-1 secretion, addresses key pathophysiological defects of the disease. The protocols and data presented here provide a framework for the preclinical evaluation of TGR5 agonists in mouse models of diabetes. Careful consideration of both efficacy and potential side effects, such as gallbladder filling, is essential for the successful development of these compounds as novel anti-diabetic agents.

References

- 1. Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. What are TGR5 agonists and how do they work? [synapse.patsnap.com]

- 4. What are the new molecules for TGR5 agonists? [synapse.patsnap.com]

- 5. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Co-administration of TGR5 Agonist 3 with Other Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the co-administration of TGR5 agonist 3 with other compounds, focusing on the synergistic effects on metabolic parameters. Detailed experimental protocols and data are presented to guide researchers in designing and conducting similar studies.

Introduction

Takeda G protein-coupled receptor 5 (TGR5) is a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[1][2] Activation of TGR5, particularly in intestinal L-cells, stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon release, and promotes satiety.[1][3][4] However, the therapeutic potential of TGR5 agonists can be enhanced through co-administration with other compounds that modulate the incretin system. One of the most explored combination therapies involves the co-administration of a TGR5 agonist with a dipeptidyl peptidase-4 (DPP-4) inhibitor. DPP-4 is an enzyme that rapidly degrades active GLP-1 in the circulation. By inhibiting DPP-4, the half-life of GLP-1 is prolonged, thereby amplifying the therapeutic effects of TGR5-mediated GLP-1 secretion.

This document focuses on the co-administration of a representative TGR5 agonist, referred to as "TGR5 agonist 3," with other compounds, particularly the DPP-4 inhibitor sitagliptin.

Synergistic Effects of TGR5 Agonist 3 and Sitagliptin

The combination of a TGR5 agonist with a DPP-4 inhibitor has been shown to exert synergistic effects on GLP-1 levels and glycemic control. The TGR5 agonist stimulates the release of GLP-1, while the DPP-4 inhibitor prevents its degradation, leading to a greater and more sustained elevation of active GLP-1 levels than either agent alone. This synergistic action translates to improved glucose tolerance and potentially enhanced therapeutic outcomes for type 2 diabetes.

Signaling Pathway of TGR5 Agonist and DPP-4 Inhibitor Co-administration

The signaling pathway illustrates the complementary mechanisms of action. The TGR5 agonist binds to its receptor on enteroendocrine L-cells, leading to the production of cyclic AMP (cAMP) and subsequent secretion of GLP-1. Once in the bloodstream, GLP-1 is normally degraded by DPP-4. The co-administered DPP-4 inhibitor blocks this degradation, allowing for sustained GLP-1 receptor activation on pancreatic β-cells, which in turn enhances insulin secretion.

Experimental Protocols

In Vitro GLP-1 Secretion Assay

This protocol is adapted for assessing the effect of TGR5 agonist 3 and a DPP-4 inhibitor on GLP-1 secretion from an enteroendocrine cell line (e.g., NCI-H716 or STC-1).

Materials:

-

NCI-H716 or STC-1 cells

-

Culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., KRB buffer)

-

TGR5 Agonist 3

-

DPP-4 Inhibitor (e.g., Sitagliptin)

-

GLP-1 ELISA kit

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed NCI-H716 or STC-1 cells in a 96-well plate at an appropriate density and culture until they reach 80-90% confluency.

-

Starvation: Wash the cells with assay buffer and then incubate in fresh assay buffer for 2 hours at 37°C to establish a baseline.

-

Treatment: Prepare treatment solutions containing:

-

Vehicle control

-

TGR5 Agonist 3 (at desired concentrations)

-

DPP-4 Inhibitor (at a fixed concentration)

-

TGR5 Agonist 3 + DPP-4 Inhibitor

-

-

Incubation: Remove the starvation buffer and add the treatment solutions to the respective wells. Incubate for 2 hours at 37°C.

-

Supernatant Collection: After incubation, collect the supernatant from each well.

-

GLP-1 Measurement: Measure the concentration of active GLP-1 in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol outlines an in vivo study to evaluate the synergistic effect of TGR5 agonist 3 and sitagliptin on glucose tolerance in a mouse model of type 2 diabetes (e.g., db/db mice or high-fat diet-induced obese mice).

Animals:

-

Male C57BL/6J mice (or a relevant diabetic mouse model), 8-10 weeks old.

Materials:

-

TGR5 Agonist 3

-

Sitagliptin

-

Glucose solution (2 g/kg body weight)

-

Vehicle (e.g., 0.5% CMC)

-

Blood glucose meter and strips

-

Equipment for oral gavage and blood collection (e.g., tail vein lancets)

Procedure:

-

Acclimatization: Acclimatize the mice to handling and experimental procedures for at least one week.

-

Fasting: Fast the mice overnight (approximately 12-16 hours) with free access to water.

-

Grouping: Randomly divide the mice into the following treatment groups (n=6-8 per group):

-

Vehicle Control

-

TGR5 Agonist 3 (e.g., 30 mg/kg, p.o.)

-

Sitagliptin (e.g., 10 mg/kg, p.o.)

-

TGR5 Agonist 3 (30 mg/kg) + Sitagliptin (10 mg/kg), p.o.

-

-

Drug Administration: Administer the respective treatments by oral gavage.

-

Baseline Blood Glucose: 30 minutes after drug administration, measure the baseline blood glucose level (t=0 min) from the tail vein.

-